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molecular formula C6H12Cl2 B8809736 1,4-Dichloro-2,3-dimethylbutane

1,4-Dichloro-2,3-dimethylbutane

Cat. No. B8809736
M. Wt: 155.06 g/mol
InChI Key: GNMKHDROSCCKQP-UHFFFAOYSA-N
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Patent
US04336195

Procedure details

Using the reaction procedure described above, dimethyl carbonate is reacted with bis(1-chloro-2-propyl) ether to produce 2,6-dimethyl-p-dioxane, with 1,4-dichloro-2-methylbutane to make 3-methyltetrahydrofuran, with 1,4-dichloro-2,3-dimethylbutane to make 3,4-dimethyltetrahydrofuran, and with chloromethyl 2-chloroethyl ether to produce 1,3-dioxolane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCC(C)[CH2:4][CH2:5][Cl:6].CC1C[CH2:12][O:11]C1.[Cl:14]CC(C)C(C)CCl.CC1[CH:27](C)[CH2:26][O:25][CH2:24]1>>[Cl:6][CH2:5][CH2:4][O:11][CH2:12][Cl:14].[O:25]1[CH2:26][CH2:27][O:11][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCCl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(CCl)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COCC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCOCCl
Name
Type
product
Smiles
O1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04336195

Procedure details

Using the reaction procedure described above, dimethyl carbonate is reacted with bis(1-chloro-2-propyl) ether to produce 2,6-dimethyl-p-dioxane, with 1,4-dichloro-2-methylbutane to make 3-methyltetrahydrofuran, with 1,4-dichloro-2,3-dimethylbutane to make 3,4-dimethyltetrahydrofuran, and with chloromethyl 2-chloroethyl ether to produce 1,3-dioxolane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCC(C)[CH2:4][CH2:5][Cl:6].CC1C[CH2:12][O:11]C1.[Cl:14]CC(C)C(C)CCl.CC1[CH:27](C)[CH2:26][O:25][CH2:24]1>>[Cl:6][CH2:5][CH2:4][O:11][CH2:12][Cl:14].[O:25]1[CH2:26][CH2:27][O:11][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCCl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(CCl)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COCC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCOCCl
Name
Type
product
Smiles
O1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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